5-Bromo-2,4-dichlorobenzyl alcohol
Overview
Description
5-Bromo-2,4-dichlorobenzyl alcohol is also referred to as (5-bromo-2-chlorophenyl)methanol . It is a white, crystalline powder that is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of 5-Bromo-2,4-dichlorobenzyl alcohol is C7H5BrCl2O . The structure includes a benzene ring with bromine, chlorine, and a hydroxyl group attached .Scientific Research Applications
1. Metabolic Pathways Research
Research involving 5-Bromo-2,4-dichlorobenzyl alcohol has been used to study metabolic pathways. For example, the in vivo metabolism of psychoactive phenethylamine in rats was investigated, where metabolites like 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified, suggesting multiple metabolic pathways (Kanamori et al., 2002).
2. Chemical Synthesis and Drug Development
The compound has applications in chemical synthesis and drug development. For instance, it was used in the synthesis of cross-conjugated triene systems for tandem intermolecular Diels−Alder adducts (Simon S. Woo et al., 1999), and as an important intermediate in synthesizing α-(Chloromethyl)-2,4-dichlorobenzyl alcohol (Li Ga, 2014).
3. Organic Chemistry and Catalysis
In organic chemistry, 5-Bromo-2,4-dichlorobenzyl alcohol has been explored for its properties in various reactions. An example is the study of intramolecular O-vinylation of γ-bromohomoallylic alcohols, leading to the formation of 2-methyleneoxetanes via a 4-exo ring closure (Yewen Fang et al., 2007).
4. Antiviral Research
In the field of antiviral research, 5-Bromo-2,4-dichlorobenzyl alcohol derivatives have been synthesized for their potential inhibitory activity against DNA viruses and retrovirus replication (D. Hocková et al., 2003).
5. Environmental Studies
Environmental studies have also utilized this compound, particularly in the study of transformations of halogenated aromatic aldehydes by anaerobic bacteria, revealing oxidation and reduction processes (A. Neilson et al., 1988).
Safety And Hazards
properties
IUPAC Name |
(5-bromo-2,4-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAULHVSUAYVKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283746 | |
Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichlorobenzyl alcohol | |
CAS RN |
1805023-63-5 | |
Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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